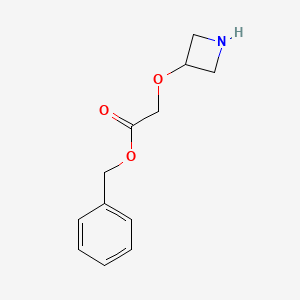
Benzyl 2-(azetidin-3-yloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(azetidin-3-yloxy)acetate is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(azetidin-3-yloxy)acetate typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the nucleophilic ring-opening of epoxides with azetidine derivatives. For instance, the reaction of benzyl chloroacetate with azetidine in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(azetidin-3-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine-3-one derivatives, while reduction could produce various azetidine alcohols.
Aplicaciones Científicas De Investigación
Benzyl 2-(azetidin-3-yloxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of peptidomimetics and enzyme inhibitors.
Industry: It can be used in the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(azetidin-3-yloxy)acetate involves its interaction with various molecular targets. The azetidine ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with biological molecules. This reactivity can be harnessed in drug design to target specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
Azetidine-3-one: Known for its use in medicinal chemistry as a scaffold for drug design.
2-Methylazetidine: Used in polymer chemistry for the synthesis of polyamines.
Uniqueness
Benzyl 2-(azetidin-3-yloxy)acetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the benzyl and acetate groups allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
benzyl 2-(azetidin-3-yloxy)acetate |
InChI |
InChI=1S/C12H15NO3/c14-12(9-15-11-6-13-7-11)16-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
Clave InChI |
BPPRMSIBKZBAPE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


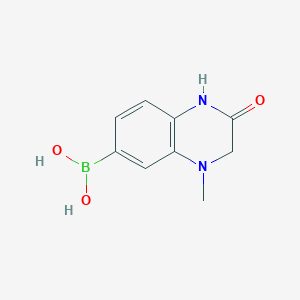
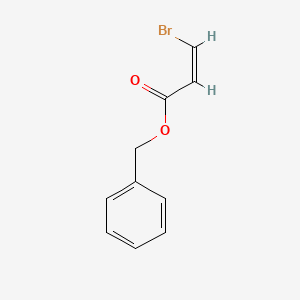
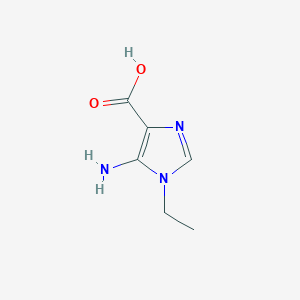
![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)

![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)
![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)
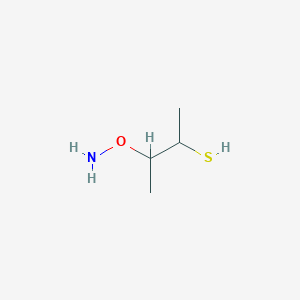

![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)


![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)
